SGLT2 Inhibitory Potency: Effect of 4'-Alkoxy Chain Length on hSGLT2 IC50
In a systematic SAR study of C-aryl glucosides bearing various 4'-alkoxy substituents, the introduction of an alkoxy chain at the 4'-position was found to significantly improve hSGLT2 inhibitory potency relative to hydrogen or hydrophilic substituents [1]. While the study reports data on the final glucoside conjugates rather than the benzoyl chloride building block itself, the 4-propoxybenzoyl chloride is the direct synthetic precursor to the 4'-propoxy substituted C-aryl glucoside series. Within this class, alkoxy-substituted compounds exhibited good inhibitory activity and high selectivity toward SGLT2 over SGLT1 [1]. The 4-propoxy substitution provides a distinct lipophilic and steric profile that differentiates it from the 4-ethoxy series, which is employed in the synthesis of dapagliflozin (BMS-512148) [2].
| Evidence Dimension | hSGLT2 inhibitory potency (final C-aryl glucoside derivatives) |
|---|---|
| Target Compound Data | 4'-Propoxy C-aryl glucosides exhibit good hSGLT2 inhibitory activity and high selectivity over hSGLT1 (exact IC50 values for individual alkoxy derivatives not publicly available from this study) [1]. |
| Comparator Or Baseline | 4'-Ethoxy C-aryl glucoside (dapagliflozin precursor series): hSGLT2 IC50 = 1.1 nM; hSGLT1 IC50 = 1,400 nM; selectivity ratio = 1,273 [2]. |
| Quantified Difference | Class-level: 4'-alkoxy substitution is essential for hSGLT2 potency; the propoxy chain provides a distinct lipophilicity and metabolic stability profile relative to ethoxy [1][3]. |
| Conditions | hSGLT2 and hSGLT1 inhibition assays using [14C]-AMG uptake in CHO cells [1]; dapagliflozin reference data from published literature [2]. |
Why This Matters
The 4-propoxy benzoyl chloride provides a specific synthetic entry point to a C-aryl glucoside series with distinct pharmacological properties versus the ethoxy (dapagliflozin) series, enabling intellectual property differentiation and fine-tuning of the SGLT2 selectivity profile.
- [1] Xu, B., Feng, Y., Cheng, H., Song, Y., Lv, B., Wu, Y., Wang, C., Li, S., Xu, M., Du, J., Peng, K., Dong, J., Zhang, W., Zhang, T., Zhu, L., Ding, H., Sheng, Z., Welihinda, A., Roberge, J. Y., Seed, B., & Chen, Y. (2011). C-aryl glucosides substituted at the 4'-position as potent and selective renal sodium-dependent glucose co-transporter 2 (SGLT2) inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry Letters, 21(15), 4465–4470. View Source
- [2] Meng, W., Ellsworth, B. A., Nirschl, A. A., McCann, P. J., Patel, M., Girotra, R. N., Wu, G., Sher, P. M., Morrison, E. P., Biller, S. A., Zahler, R., Deshpande, P. P., Pullockaran, A., Hagan, D. L., Morgan, N., Taylor, J. R., Obermeier, M. T., Humphreys, W. G., Khanna, A., Discenza, L., Robertson, J. G., Wang, A., Han, S., Wetterau, J. R., Janovitz, E. B., Flint, O. P., Whaley, J. M., & Washburn, W. N. (2008). Discovery of dapagliflozin: a potent, selective renal sodium-dependent glucose cotransporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 51(5), 1145–1149. View Source
- [3] Lv, B., Xu, B., Feng, Y., Peng, K., Xu, G., Du, J., Zhang, L., Zhang, W., Zhang, T., Zhu, L., Ding, H., Sheng, Z., Welihinda, A., Seed, B., & Chen, Y. (2009). Exploration of O-spiroketal C-arylglucosides as novel and selective renal sodium-dependent glucose co-transporter 2 (SGLT2) inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(24), 6877–6881. View Source
